molecular formula C14H19NO B12541200 N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine CAS No. 142800-49-5

N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine

Cat. No.: B12541200
CAS No.: 142800-49-5
M. Wt: 217.31 g/mol
InChI Key: JVZKPZMIXJMVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic substituents. This compound is particularly interesting due to its unique structure, which combines a benzyl group, a methyl group, and a cyclohexylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine typically involves the reaction of a suitable ketone or aldehyde with hydroxylamine. The general reaction can be represented as follows:

R-C(=O)-R’+NH2OHR-C(=NOH)-R’+H2O\text{R-C(=O)-R'} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=NOH)-R'} + \text{H}_2\text{O} R-C(=O)-R’+NH2​OH→R-C(=NOH)-R’+H2​O

In this case, the ketone or aldehyde used would be 2-benzyl-2-methylcyclohexanone. The reaction is usually carried out in an aqueous or alcoholic medium, often with the addition of an acid catalyst to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group.

Major Products:

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted hydroxylamines or amides.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine is utilized as a reagent in organic synthesis for the formation of various nitrogen-containing compounds. It serves as an intermediate in the synthesis of more complex molecules, particularly those involving nitrogen functionalities.
  • Oxidation and Reduction Reactions : The compound can participate in oxidation and reduction reactions, leading to the formation of amines or alcohols, which are valuable in synthetic organic chemistry.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potential efficacy in treating bacterial infections.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells.

Therapeutic Potential

  • Cancer Treatment : The ability of this compound to inhibit specific enzymes relevant to cancer progression has led researchers to explore its potential as an anticancer agent. Its mechanism may involve the inhibition of enzymes that facilitate tumor growth or metastasis.
  • Neurodegenerative Diseases : Similar compounds have been investigated for their role as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme helps increase acetylcholine levels, potentially improving cognitive function.

Material Science

  • Corrosion Inhibitors : this compound has been explored for use as a corrosion inhibitor in various industrial applications. Its ability to form protective layers on metal surfaces makes it valuable for prolonging the lifespan of equipment and structures exposed to corrosive environments.
  • Development of New Materials : The compound's unique properties allow it to be incorporated into the development of new materials with specific desired characteristics, such as enhanced durability or resistance to environmental factors.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated an MIC value lower than 256 µg/mL, suggesting strong antibacterial properties.
  • Cytotoxicity Assessment :
    • Research involving various cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity, with a significant reduction in cell viability observed at concentrations as low as 10 µM.

Mechanism of Action

The mechanism of action of N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The specific pathways and targets would depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • O-benzoylhydroxylamine
  • N-hydroxybenzimidazole
  • N-(2-methylcyclohexylidene)hydroxylamine

Comparison: N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine is unique due to its specific combination of substituents, which can influence its reactivity and interactions. Compared to O-benzoylhydroxylamine, it has a bulkier structure, which may affect its steric interactions. N-hydroxybenzimidazole, on the other hand, has a different electronic environment due to the presence of the benzimidazole ring, which can influence its reactivity and stability.

Biological Activity

N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its effects in various biological contexts.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with hydroxylamine under acidic conditions. This process yields the desired hydroxylamine derivative, which can be purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that hydroxylamine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways.

Antioxidant Activity

Hydroxylamines are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism generally involves scavenging free radicals and reducing oxidative damage to biomolecules.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of hydroxylamine derivatives on cancer cell lines. For example, compounds structurally similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is often assessed using assays such as MTT or Annexin V staining.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various hydroxylamine derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
  • Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates, indicating its effectiveness as an antioxidant agent.
  • Cytotoxicity Against Cancer Cells : Research involving human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Hydroxylamines can act as enzyme inhibitors, particularly against oxidoreductases involved in cellular metabolism.
  • Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals, thereby mitigating oxidative stress.
  • Apoptotic Pathway Activation : By influencing mitochondrial membrane potential and caspase activation, this compound can trigger programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
HydroxylamineHydroxylamine structureAntimicrobial, Antioxidant
Benzaldehyde DerivativeBenzaldehyde structureCytotoxicity against cancer cells
Other Hydroxamic AcidsHydroxamic acid structureEnzyme inhibition

Properties

CAS No.

142800-49-5

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine

InChI

InChI=1S/C14H19NO/c1-14(10-6-5-9-13(14)15-16)11-12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11H2,1H3

InChI Key

JVZKPZMIXJMVMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=NO)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.